methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate
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Overview
Description
Methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate is a complex organic compound featuring a pyridazinoindole core linked to a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinoindole core, which can be synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazines and indole derivatives. The thiophene carboxylate moiety is then introduced via a coupling reaction, often using reagents like thiophene-2-carboxylic acid and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features may enable it to interact with specific biological targets, leading to therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The presence of the pyridazinoindole core is particularly noteworthy, as similar structures have shown biological activity in various studies .
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism by which methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxylate and indole-3-acetic acid share structural similarities and biological activities.
Thiophene Carboxylates:
Uniqueness
What sets methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate apart is the combination of the pyridazinoindole core with the thiophene carboxylate moiety. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N3O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 5-[(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H19N3O5S/c1-22-14-8-16(27-3)15(26-2)7-12(14)13-9-21-23(19(24)18(13)22)10-11-5-6-17(29-11)20(25)28-4/h5-9H,10H2,1-4H3 |
InChI Key |
NICCZXOURVRVQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC=C(S4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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